molecular formula C14H17ClN4O4S B12721425 N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride CAS No. 157023-90-0

N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride

Cat. No.: B12721425
CAS No.: 157023-90-0
M. Wt: 372.8 g/mol
InChI Key: XAUXZTPWKNCLRR-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride is a complex organic compound with a unique structure that includes a pyridazino-benzothiazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride typically involves multiple steps. The process begins with the preparation of the pyridazino-benzothiazin core, followed by the introduction of the dimethylamino group and the ethanamine oxide moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide

Uniqueness

N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

157023-90-0

Molecular Formula

C14H17ClN4O4S

Molecular Weight

372.8 g/mol

IUPAC Name

N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride

InChI

InChI=1S/C14H16N4O4S.ClH/c1-18(2,20)8-7-17-10-5-3-4-6-12(10)23(21,22)13-11(17)9-15-16-14(13)19;/h3-6,9H,7-8H2,1-2H3,(H,16,19);1H

InChI Key

XAUXZTPWKNCLRR-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=NNC3=O)[O-].Cl

Origin of Product

United States

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